molecular formula C8H7BrFN B8584189 6-Bromo-3-fluoro-2-isopropenyl-pyridine

6-Bromo-3-fluoro-2-isopropenyl-pyridine

Cat. No. B8584189
M. Wt: 216.05 g/mol
InChI Key: PVDNFIVLPZLONG-UHFFFAOYSA-N
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Patent
US08637508B2

Procedure details

To a solution of 2-(6-bromo-3-fluoro-pyridin-2-yl)-propan-2-ol (22.3 g, 95 mmol) and methanesulfonic acid anhydride (49.8 g, 286 mmol) in dichloromethane was added dropwise triethylamine (53.1 ml, 381 mmol) at 0° C. The reaction mixture was stirred at room temperature for 20 hours. The reaction mixture was quenched with aq. sodium carbonate solution and diluted with dichloromethane. The aqueous phase was extracted with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo (volatile). The crude brown oil was chromatographed over silica (cyclohexane:ethyl acetate 9:1) to give the title compound as a clear liquid. 17.35 g (84% yield). TLC (cyclohexane/ethyl acetate 9:1) Rf=0.58; 1H-NMR (360 MHz, CDCl3): 7.26-7.15 (m, 2H), 5.72 (s, 1H), 5.47 (s, 1H), 2.12 (s, 3H, CH3).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
53.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8](O)([CH3:10])[CH3:9])[C:5]([F:12])=[CH:4][CH:3]=1.CS(OS(C)(=O)=O)(=O)=O.C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[N:7]=[C:6]([C:8]([CH3:10])=[CH2:9])[C:5]([F:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C(C)(C)O)F
Name
Quantity
49.8 g
Type
reactant
Smiles
CS(=O)(=O)OS(=O)(=O)C
Name
Quantity
53.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aq. sodium carbonate solution
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (volatile)
CUSTOM
Type
CUSTOM
Details
The crude brown oil was chromatographed over silica (cyclohexane:ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)C(=C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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